N-(Cyclohexylmethyl)-N-cyclopropyloxirane-2-carboxamide
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Overview
Description
N-(Cyclohexylmethyl)-N-cyclopropyloxirane-2-carboxamide is a synthetic organic compound that features a cyclohexylmethyl group, a cyclopropyl group, and an oxirane ring attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-N-cyclopropyloxirane-2-carboxamide typically involves the following steps:
Formation of the Cyclohexylmethylamine: Cyclohexylmethylamine can be synthesized by the hydrogenation of aniline using cobalt- or nickel-based catalysts.
Preparation of the Cyclopropylamine: Cyclopropylamine can be synthesized by the reaction of cyclopropylcarboxylic acid with ammonia.
Formation of the Oxirane Ring: The oxirane ring can be introduced by the reaction of an appropriate epoxide precursor with a base such as sodium hydride.
Coupling Reaction: The final step involves the coupling of cyclohexylmethylamine, cyclopropylamine, and the oxirane precursor under suitable reaction conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-N-cyclopropyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or epoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N-(Cyclohexylmethyl)-N-cyclopropyloxirane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-N-cyclopropyloxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. The cyclohexylmethyl and cyclopropyl groups can modulate the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexylmethyl)-N-cyclopropyloxirane-2-carboxamide: can be compared with other oxirane-containing carboxamides, such as:
Uniqueness
The unique combination of the cyclohexylmethyl, cyclopropyl, and oxirane groups in this compound imparts distinct chemical and biological properties. This compound’s structural features enable it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-N-cyclopropyloxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-13(12-9-16-12)14(11-6-7-11)8-10-4-2-1-3-5-10/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTPEEUWYZCDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2CC2)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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